ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. Key structural attributes include:
- Pyrazolo[1,5-a]pyrimidine moiety: Substituted with a 4-chlorophenyl group at position 3, an ethyl group at position 2, and a methyl group at position 3.
- Pyrazole ring: Functionalized with an ethyl carboxylate ester at position 4 and an amino group at position 4.
Properties
Molecular Formula |
C21H21ClN6O2 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H21ClN6O2/c1-4-16-18(13-6-8-14(22)9-7-13)20-25-12(3)10-17(28(20)26-16)27-19(23)15(11-24-27)21(29)30-5-2/h6-11H,4-5,23H2,1-3H3 |
InChI Key |
JKSNHLLMPMBGFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)N4C(=C(C=N4)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable reagents to form the fused pyrimidine ring.
Substitution reactions: Various substituents such as the chlorophenyl group and the ethyl group are introduced through substitution reactions using reagents like chlorobenzene and ethyl halides.
Amination: The amino group is introduced through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound with a pyrazolo[1,5-a]pyrimidine structure, featuring a pyrazole ring fused to a pyrimidine ring and various substituents like an ethyl group, a chlorophenyl group, and an amino group. These functional groups give the compound specific chemical and biological properties, making it useful in scientific research.
Scientific Research Applications
This compound and its derivatives have found applications across chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
Biology
- The compound is studied for potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Ethyl 5-amino derivatives have demonstrated antibacterial activity against various bacterial strains. For instance, related compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL against E. coli, outperforming antibiotics like Amikacin.
- These compounds can disrupt biofilm formation, which is important for treating persistent bacterial infections.
Medicine
- It is explored for potential therapeutic uses, including the development of new drugs for specific diseases. The compound may interact with molecular targets like enzymes or receptors, modulating their activity and leading to biological effects, though the exact targets and pathways depend on the specific application.
Industry
- It is used in producing specialty chemicals and materials with specific properties.
Data Tables
The following data tables provide detailed information on the antibacterial activity of this compound derivatives:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6 | 0.187 | S. aureus |
| 10a | 0.125 | E. coli |
| Amikacin | 32 | E. coli |
The table below shows Kinase Inhibition and Selectivity Score of compound 11b:
| Compound | Kinase Inhibition (%) | Selectivity Score |
|---|---|---|
| 11b | >98% (Pim-1) | 0.14 |
| 11b | 96% (TRKC) | |
| 11b | >90% (Flt-3) |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Pyrazolo-Pyrimidine Derivatives
Key Observations :
- Substituent Position: The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to fluorinated (MK8) or non-halogenated analogs, influencing bioavailability .
Heterocyclic Core Variations
Key Observations :
- Bioisosteric Replacement : The benzothiazole analog () replaces the pyrimidine ring with a sulfur-containing heterocycle, which may affect electronic properties and target binding .
- Complexity : Derivatives like 16a feature fused triazole rings, increasing molecular rigidity but complicating synthesis .
Biological Activity
Ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that yield derivatives with varying substitutions, enhancing their pharmacological profiles.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit key kinases involved in cancer progression:
- Pim-1 Inhibition : Research indicates that pyrazolo[1,5-a]pyrimidine compounds can effectively inhibit Pim-1 kinase, which is implicated in various cancers. A lead compound demonstrated over 98% inhibition at 1 µM concentration against Pim-1, with selectivity scores indicating minimal off-target effects .
| Compound | Kinase Inhibition (%) | Selectivity Score |
|---|---|---|
| 11b | >98% (Pim-1) | 0.14 |
| 11b | 96% (TRKC) | |
| 11b | >90% (Flt-3) |
Antibacterial Activity
Recent studies have also explored the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. Ethyl 5-amino derivatives have shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Compounds related to ethyl 5-amino exhibited MIC values as low as 0.125 µg/mL against E. coli, significantly outperforming standard antibiotics like Amikacin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6 | 0.187 | S. aureus |
| 10a | 0.125 | E. coli |
| Amikacin | 32 | E. coli |
Antibiofilm Activity
The ability to disrupt biofilm formation is critical in treating persistent bacterial infections. Compounds derived from pyrazolo[1,5-a]pyrimidine have demonstrated significant antibiofilm activity:
- Biofilm Reduction : Compounds such as 3a and 6 reduced biofilm formation by over 80% for both S. aureus and P. aeruginosa .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of related compounds:
- Antioxidant and Anti-Diabetic Activities : Pyrazolo[1,5-a]pyrimidine derivatives have shown antioxidant properties and potential anti-diabetic effects in preliminary tests .
Computational Studies
Computational analyses have been employed to predict the pharmacokinetic properties and potential toxicity of these compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
